
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid
Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl substituent at the para position of the aromatic ring. This compound is structurally characterized by:
- A Boc-piperidin-4-yl group at position 4, providing steric bulk and modulating solubility and pharmacokinetic properties.
- A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enhancing stability during synthetic steps .
The Boc group facilitates selective deprotection during multi-step syntheses, while the fluorine atom enhances metabolic stability and binding affinity .
Preparation Methods
Stepwise Preparation Method
Boc Protection of 4-(2-bromophenyl)piperidine
-
- Starting material: 4-(2-bromophenyl)piperidine.
- Boc reagent: Di-tert-butyl dicarbonate (Boc2O), approximately 1 molar equivalent.
- Base: Alkali metal carbonate (e.g., sodium carbonate or potassium carbonate) or sterically hindered organic amine (e.g., diisopropylethylamine).
- Solvent: Tetrahydrofuran (THF) or THF/water mixture.
- Temperature: 10 °C to 30 °C.
- Time: 1 to 6 hours or until completion.
Procedure:
The bromophenyl piperidine is reacted with Boc2O in the presence of base to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.Isolation:
The product is isolated by filtration, chromatography, or recrystallization.
Lithiation and Carboxylation to Introduce the Benzoic Acid Group
-
- Starting material: tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
- Lithiation reagent: Alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium).
- Solvent: Anhydrous THF.
- Temperature: −100 °C to −60 °C.
- Equivalents: 1.1 to 1.3 molar equivalents of alkyl lithium.
- Time: 0.5 to 3 hours for lithiation.
- Carboxylation: Addition of excess dry ice (solid CO2) portionwise over 1 to 4 hours.
- Stirring: 6 to 24 hours after CO2 addition.
Procedure:
The bromophenyl derivative undergoes metal-halogen exchange to form the aryllithium intermediate, which is then reacted with CO2 to form the carboxylate intermediate.Isolation:
The product, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is isolated by conventional methods such as filtration, chromatography, or recrystallization.
Representative Reaction Conditions and Yields
Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
---|---|---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or DIPEA, THF | 10 – 30 | 1 – 6 hours | High conversion, product isolated by recrystallization |
Lithiation and Carboxylation | n-BuLi or t-BuLi, anhydrous THF, dry ice | −100 to −60 | 0.5 – 3 h lithiation; 1–4 h CO2 addition; 6–24 h stirring | Substantial completion, isolated by filtration/chromatography |
Additional Notes on Reaction Optimization
- The Boc protection step benefits from mild temperatures to avoid side reactions and decomposition.
- Use of sterically hindered organic bases can improve selectivity and yield.
- The lithiation step requires strictly anhydrous and low-temperature conditions to maintain the reactive aryllithium species.
- The carboxylation with dry ice is done portionwise to control the reaction exotherm and ensure full conversion.
- Purification techniques such as recrystallization from appropriate solvents or chromatography are essential to obtain pure acid suitable for further use.
Comparative Analysis with Related Synthetic Routes
Other synthetic methods for related piperidine derivatives involve similar Boc protection steps and amidation or alkylation reactions, but the unique aspect here is the lithiation-carboxylation sequence to install the fluorobenzoic acid moiety directly on the aromatic ring.
Summary Table of Key Reagents and Conditions
Reagent/Material | Role | Typical Amounts/Equivalents | Solvent | Temperature Range (°C) | Reaction Time |
---|---|---|---|---|---|
4-(2-bromophenyl)piperidine | Starting material | 1 eq | THF or THF/water | 10 – 30 | 1 – 6 hours |
Di-tert-butyl dicarbonate (Boc2O) | Boc protecting agent | ~1 eq | THF or THF/water | 10 – 30 | 1 – 6 hours |
Sodium carbonate or potassium carbonate | Base | ~1 eq | THF or THF/water | 10 – 30 | Concurrent with Boc protection |
Alkyl lithium reagent (n-BuLi or t-BuLi) | Lithiation reagent | 1.1 – 1.3 eq | Anhydrous THF | −100 to −60 | 0.5 – 3 hours |
Dry ice (solid CO2) | Carboxylation reagent | Excess | Anhydrous THF | −60 to 0 | 1 – 4 hours addition, then 6 – 24 hours stirring |
Research Findings and Industrial Relevance
- The described method offers an efficient, scalable route for producing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluorobenzoic acid with good yields and purity.
- The process reduces the number of steps compared to older methods and avoids harsh conditions or expensive catalysts.
- The compound is a key intermediate for the synthesis of ampreloxetine and related pharmaceutical agents.
- The use of Boc protection ensures stability of the piperidine nitrogen during lithiation and carboxylation.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Intermediate for Drug Synthesis
One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is as an intermediate in the synthesis of pharmacologically active molecules. For instance, it is utilized in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension . The compound's ability to participate in various chemical reactions enhances its utility in drug discovery and development.
1.2 Derivatives and Analogues
The compound can be modified to create derivatives that exhibit different pharmacological profiles. For example, by altering the substituents on the piperidine ring or the benzoic acid moiety, researchers can develop analogues that may offer improved efficacy or reduced side effects compared to existing drugs . This adaptability is crucial for optimizing therapeutic agents.
Synthesis and Chemical Reactions
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Piperidine Derivatives : The tert-butoxycarbonyl (Boc) protecting group is often used to facilitate the formation of piperidine derivatives under mild conditions.
- Fluorination : Introduction of fluorine at the 2-position of the benzoic acid moiety can be achieved through electrophilic aromatic substitution reactions .
2.2 Reaction Conditions
The compound can undergo various reactions such as nucleophilic substitutions and reductive aminations, which are essential for producing more complex structures from simpler starting materials . The choice of solvents, temperature, and catalysts can significantly influence yield and purity.
Case Studies and Research Findings
3.1 Case Study: Ampreloxetine Synthesis
Research has demonstrated that this compound serves as a crucial intermediate in synthesizing ampreloxetine. In a study involving its preparation, various reaction conditions were optimized to enhance yield while minimizing by-products . The findings highlighted the importance of selecting appropriate solvents and reagents to achieve high purity levels.
3.2 Bioactivity Assessments
Recent studies have focused on evaluating the bioactivity of compounds derived from this compound. These assessments often include binding affinity studies at specific receptors, providing insights into their potential therapeutic applications . Such evaluations are critical for advancing drug candidates through preclinical testing phases.
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis | Used in ampreloxetine production |
Derivative Synthesis | Creation of analogues with varied pharmacological profiles | Potential for improved efficacy |
Synthetic Pathways | Multi-step synthesis involving piperidine derivatives | Optimized reaction conditions |
Bioactivity Assessments | Evaluating receptor binding affinities | Insights into therapeutic potential |
Mechanism of Action
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The semi-flexible linker provided by this compound allows for optimal spatial orientation of the ligands, enhancing the efficiency of ubiquitination and degradation of the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical distinctions between 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid and analogous compounds:
Structural and Functional Analysis
(i) Substituent Effects on Reactivity
- Fluorine Position: The 2-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the carboxylate anion and enhancing solubility compared to non-fluorinated analogs (e.g., compound 189 in has a 3-trifluoromethoxy group, which is more lipophilic) .
- Boc Protection : The Boc group in all listed compounds prevents undesired side reactions (e.g., amine oxidation) but requires acidic conditions for removal, limiting compatibility with acid-sensitive functionalities .
Research Findings and Implications
- Synthetic Efficiency : highlights the utility of boronic acid intermediates (e.g., compound 11 ) for rapid diversification, a strategy that could be applied to the target compound via functionalization of the benzoic acid moiety .
- Metabolic Stability : Fluorination at position 2 (target compound) versus position 4 (compound 13 in ) may lead to divergent metabolic pathways, with ortho-fluorination generally offering greater resistance to cytochrome P450 oxidation .
Biological Activity
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 265.33 g/mol.
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly enzymes involved in neurotransmission. Research indicates that derivatives of fluorobenzoic acid exhibit significant inhibition of cholinesterases, which are critical enzymes for neurotransmitter regulation.
Cholinesterase Inhibition
A study synthesized several derivatives of 4-fluorobenzoic acid to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that certain derivatives had comparable IC50 values to tacrine, a known AChE inhibitor, indicating potential therapeutic applications in treating Alzheimer's disease and other cholinergic dysfunctions .
Table 1: Inhibition Potency of 4-Fluorobenzoic Acid Derivatives
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
4-(1-(Boc)piperidin-4-YL)-2-fluorobenzoic acid | AChE | 0.29 | High |
4d | BChE | 1.18 | Moderate |
Tacrine | AChE | 0.25 | - |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Case Study 1: Neuroprotective Effects
In a recent study, the neuroprotective effects of the compound were assessed in animal models of neurodegeneration. The results indicated that treatment with the compound led to improved cognitive functions and reduced neuronal loss in models induced by neurotoxic agents.
Case Study 2: Antitumor Activity
Another study investigated the antitumor activity of related compounds in cancer cell lines. The compound demonstrated selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells while sparing normal cell lines, suggesting a potential role in targeted cancer therapy .
Q & A
Q. What are the key synthetic routes for preparing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluorobenzoic acid?
Basic Question
The compound is typically synthesized via multi-step routes involving:
- Boc-protection of piperidine : A tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using Boc-anhydride or similar reagents under basic conditions .
- Suzuki-Miyaura coupling : A boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) is coupled with a halopyridine or aryl halide using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) under inert atmospheres .
- Hydrogenation : Selective hydrogenation of intermediates under acidic conditions (e.g., HCl/dioxane) to remove protective groups or reduce double bonds .
Key Reference Conditions :
- Reaction times: 5.5–72 hours depending on the step .
- Catalytic systems: Pd(OAc)₂ with cesium carbonate in tert-butanol at 40–100°C .
Q. How can researchers optimize Suzuki coupling yields for intermediates in this synthesis?
Advanced Question
Optimization strategies include:
- Catalyst selection : Palladium diacetate with tert-butyl XPhos ligand improves coupling efficiency compared to other Pd catalysts .
- Inert atmosphere : Strict control of oxygen/water levels minimizes catalyst deactivation .
- Base choice : Cesium carbonate enhances reactivity in polar solvents like acetonitrile .
- Temperature gradients : Stepwise heating (40–100°C) balances reaction rate and side-product formation .
Contradiction Note : One study reported a 72-hour reaction time for coupling , while others achieved similar yields in shorter durations . To resolve this, pre-activation of boronic acids or microwave-assisted synthesis may reduce time .
Q. What analytical methods validate the purity and structure of this compound?
Basic Question
- NMR spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and fluorobenzoic acid substitution patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 338.15) .
Q. How should Boc deprotection be performed without degrading the fluorobenzoic acid moiety?
Advanced Question
- Acidic conditions : Use HCl in 1,4-dioxane (25 hours, 20–50°C) for selective Boc removal . Avoid strong acids (e.g., TFA) to prevent defluorination.
- Neutralization : Post-deprotection, neutralize with potassium carbonate to stabilize the free piperidine .
- Monitoring : Track deprotection via TLC (Rf shift) or in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
Q. How can computational methods improve reaction design for this compound?
Advanced Question
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states in Suzuki coupling) using density functional theory (DFT) .
- Data-driven optimization : ICReDD’s approach integrates experimental data with machine learning to identify optimal conditions (e.g., solvent polarity, temperature ranges) .
- Virtual screening : Simulate alternative reagents (e.g., aryl chlorides vs. bromides) to reduce trial-and-error experimentation .
Q. What are common side products, and how can they be mitigated?
Advanced Question
- Deborylation : Occurs during Suzuki coupling if boronic acids are unstable. Mitigate by using pinacol ester derivatives .
- Piperidine ring oxidation : Minimize by conducting hydrogenation steps under controlled H₂ pressure and low temperatures .
- Fluorine displacement : Avoid nucleophilic bases (e.g., NaOH) in aqueous conditions .
Q. How do stability studies inform storage conditions for this compound?
Basic Question
- Thermal stability : Decomposition observed at >50°C; store at 2–8°C .
- Light sensitivity : Protect from UV exposure to prevent fluorobenzene ring degradation .
- Moisture sensitivity : Store under nitrogen or desiccated conditions to prevent Boc-group hydrolysis .
Q. What scalable reactor designs are suitable for large-scale synthesis?
Advanced Question
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
- Microwave-assisted systems : Reduce reaction times for Suzuki coupling by 50–70% .
- Safety considerations : Use pressure-rated vessels for hydrogenation steps .
Q. How to address contradictory data in reaction yields across studies?
Advanced Question
- Reproducibility checks : Verify solvent purity, catalyst lot variability, and moisture levels .
- Design of Experiments (DoE) : Statistically analyze factors (e.g., temperature, stoichiometry) to identify critical variables .
- Cross-validation : Compare NMR/LC-MS data from independent labs to confirm structural assignments .
Q. What alternative synthetic routes exist if traditional methods fail?
Advanced Question
Properties
IUPAC Name |
2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEUVLXBYIPQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678253 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158765-79-7 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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